molecular formula C21H18BrN5O2 B2568940 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1326867-05-3

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2568940
CAS RN: 1326867-05-3
M. Wt: 452.312
InChI Key: CASPISUHQCVXLJ-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • A study described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety. Some of these compounds showed promising anticancer and antimicrobial activities, indicating potential therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Antimicrobial Applications

  • Another research explored the antimicrobial activity of new heterocycles incorporating an antipyrine moiety. This study contributes to the understanding of the compound's role in developing antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Chemical Synthesis and Structural Studies

  • A paper focused on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines, revealing insights into the chemical properties and synthesis processes of these compounds (Ivanov, 2020).
  • In a study on polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine, new derivatives were synthesized, offering a deeper understanding of the compound’s structural characteristics and potential applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Hemolytic and Antimicrobial Activity

  • Research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, related to the compound , assessed their antimicrobial and hemolytic activity, contributing to the knowledge of its potential pharmacological applications (Gul et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1H-pyrazole to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(2,4-dimethylphenyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1H-pyrazole", "N-(2,4-dimethylphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(2,4-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide." ] }

CAS RN

1326867-05-3

Product Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.312

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-8-17(14(2)9-13)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-4-6-16(22)7-5-15/h3-10,12H,11H2,1-2H3,(H,24,28)

InChI Key

CASPISUHQCVXLJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)C

solubility

not available

Origin of Product

United States

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